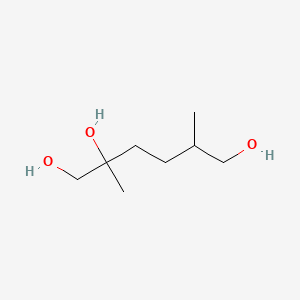

2,5-Dimethyl-1,2,6-hexanetriol

Description

Significance of Branched Polyols in Contemporary Chemical Science

Branched polymers, a category that includes dendritic and hyperbranched structures, offer unique properties compared to their linear counterparts. researchgate.net Their architecture, characterized by a high degree of branching, prevents the chain entanglements that are common in linear polymers. researchgate.net This structural feature leads to distinct characteristics such as lower solution and melt viscosity, good solubility in organic solvents, and a large number of terminal functional groups. researchgate.net

The deliberate synthesis of well-defined, branched molecules has expanded the landscape of macromolecular architectures beyond traditional linear or cross-linked materials. acs.org Hyperbranched polymers, in particular, are of significant interest because their one-pot synthesis allows for large-scale production at a reasonable cost, making them suitable for a variety of applications. researchgate.net These polymers have properties that are intermediate between those of linear polymers and perfectly branched dendrimers. acs.org

The ability to control parameters such as molecular weight, polydispersity, and the degree of branching is crucial for establishing structure-property relationships and developing complex macromolecular architectures. acs.org This control allows for the tailoring of materials for specific applications, ranging from drug encapsulation and surface modification to the creation of specialty materials for academia and industry. acs.org The unique interplay between the molecular architecture of branched polyols and their macroscopic properties continues to drive research in this area. researchgate.net

Overview of Triols as Versatile Building Blocks in Organic Synthesis and Materials Chemistry

Triols, which are polyols containing three hydroxyl groups, are recognized as fundamental molecular entities that serve as the foundation for constructing more complex organic compounds. hilarispublisher.com Their versatility makes them indispensable in the synthesis of a wide array of organic molecules, including pharmaceuticals, polymers, and agrochemicals. hilarispublisher.com The presence of three reactive hydroxyl groups allows for the formation of diverse and complex structures.

In organic synthesis, triols are valuable precursors for creating chiral building blocks and for use in transition metal-catalyzed coupling reactions, addition, elimination, and cycloaddition reactions. amanote.comrsc.orgresearchgate.net The strategic use of these building blocks enables the efficient production of complex molecules. hilarispublisher.com

In materials chemistry, triols function as crosslinkers and monomers in the synthesis of various polymers. For instance, 1,2,6-Hexanetriol, a well-studied triol, is used as a polyol in the production of polyurethanes and as a crosslinker in polyesters and alkyd resins. wikipedia.orgsigmaaldrich.com Its derivatives also find applications as plasticizers for polymers like PVC and cellulose (B213188) acetate. wikipedia.orgsigmaaldrich.com The flexibility and reactivity of triols contribute to the desirable properties of the resulting materials. wikipedia.org Furthermore, the development of novel building blocks with enhanced functionality is a key driver of innovation in functional materials for industries such as electronics, energy storage, and drug delivery. hilarispublisher.com

Current Research Landscape of 2,5-Dimethyl-1,2,6-hexanetriol and Related Hexanetriol (B1209766) Isomers

The research landscape for this compound is currently limited, with available information primarily consisting of its chemical and physical properties. nih.gov It is identified as a rare and unique chemical, and detailed analytical data is not widely collected. sigmaaldrich.com Publicly available information includes its molecular formula (C8H18O3), IUPAC name (2,5-dimethylhexane-1,2,6-triol), and various computed descriptors and identifiers. nih.govuni.lu Patents exist for this chemical structure, suggesting potential industrial applications, though specific research into its use is not extensively documented in publicly accessible literature. nih.gov

In contrast, its isomer, 1,2,6-Hexanetriol, has been the subject of more extensive research and application. wikipedia.orgsigmaaldrich.com It is a trivalent alcohol with two primary and one secondary hydroxyl group and is used as a solvent, a viscosity-increasing agent in cosmetics and pharmaceuticals, and a humectant. wikipedia.org Its properties, such as high thermal stability and low hygroscopicity, make it a suitable substitute for glycerol (B35011) in many applications. wikipedia.org Research has also explored its synthesis from renewable resources like hydroxymethylfurfural (HMF). wikipedia.org

The study of different polyols, including ethylene (B1197577) glycol, glycerol, erythritol, xylitol, and sorbitol, has shown that there is no linear relationship between the number of hydroxyl groups and the plasticizing effect on materials like starch straws. nih.gov This indicates that the specific structure and arrangement of hydroxyl groups within a polyol significantly influence its properties and interactions with other substances. Further research into this compound could reveal unique properties stemming from its specific branched structure and hydroxyl group positioning, potentially leading to novel applications in various fields of chemistry and materials science.

Structure

3D Structure

Properties

CAS No. |

10171-73-0 |

|---|---|

Molecular Formula |

C8H18O3 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2,5-dimethylhexane-1,2,6-triol |

InChI |

InChI=1S/C8H18O3/c1-7(5-9)3-4-8(2,11)6-10/h7,9-11H,3-6H2,1-2H3 |

InChI Key |

ZLCKVFFTASJQTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(C)(CO)O)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dimethyl 1,2,6 Hexanetriol

Established and Emerging Synthetic Routes to 2,5-Dimethyl-1,2,6-hexanetriol

While a standardized, large-scale industrial synthesis of this compound is not extensively documented in publicly available literature, its structure lends itself to several plausible synthetic pathways based on fundamental organic chemistry principles. These routes would typically involve the construction of the C8 carbon skeleton followed by the introduction of the three hydroxyl groups at the desired positions.

One potential approach starts from commercially available 2,5-dimethyl-2,5-hexanediol. This precursor could be selectively monotosylated and then subjected to nucleophilic substitution with a cyanide anion to introduce a nitrile group. Subsequent reduction of the nitrile to a primary amine, followed by diazotization and hydrolysis, would yield the primary alcohol at the C6 position. A more direct approach could involve the selective oxidation of one of the methyl groups of 2,5-dimethylhexane to a primary alcohol, followed by dihydroxylation of a terminal double bond introduced at the other end of the molecule. However, achieving such selectivity can be challenging.

A more controlled, multi-step synthesis could commence with the acetoacetic ester synthesis to construct a key intermediate. For instance, the reaction of ethyl acetoacetate with 3-bromo-1-propanol (protected as a tetrahydropyranyl ether) would be followed by another alkylation with methyl iodide. Subsequent ketonic hydrolysis, reduction of the ketone, and deprotection would yield the target triol.

Another feasible route involves Grignard-type reactions. For example, the reaction of a Grignard reagent derived from a protected 4-bromo-2-methyl-1-butene with a suitable epoxide, followed by hydroboration-oxidation of the terminal double bond and deprotection, could lead to the desired product.

A hypothetical retrosynthetic analysis suggests that a key disconnection could be made at the C3-C4 bond, pointing towards an aldol-type condensation or a Michael addition as a potential strategy for assembling the carbon backbone.

The growing emphasis on sustainable chemistry has spurred research into the production of chemicals from renewable resources. Biomass, rich in carbohydrates, presents a valuable feedstock for the synthesis of polyols, including hexanetriol (B1209766) scaffolds that are structural analogs of this compound.

5-Hydroxymethylfurfural (HMF) is a key platform chemical derived from the dehydration of C6 sugars like fructose and glucose. The furan ring and functional groups of HMF can be catalytically transformed into a variety of valuable chemicals, including 1,2,6-hexanetriol. This conversion typically involves a series of hydrogenation and hydrogenolysis/ring-opening reactions.

The process generally proceeds through the initial hydrogenation of the aldehyde group of HMF to form 2,5-bis(hydroxymethyl)furan (BHMF). Subsequent hydrogenation of the furan ring yields 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF). The crucial step is the selective hydrogenolysis of the C-O bonds within the tetrahydrofuran ring to open the ring and form the linear hexanetriol structure. This multi-step conversion can be carried out in a one-pot fashion using multifunctional catalysts. While this route directly leads to the unbranched 1,2,6-hexanetriol, modifications to the HMF molecule or the catalytic system could potentially introduce methyl branches, providing a pathway to analogs of this compound.

| Starting Material | Intermediate(s) | Product | Catalyst System Example | Reference |

| 5-Hydroxymethylfurfural (HMF) | 2,5-bis(hydroxymethyl)furan (BHMF), 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) | 1,2,6-Hexanetriol | Ru/C, Rh-ReOₓ/C | frontiersin.org |

Beyond HMF, other carbohydrate-derived molecules can serve as precursors for the synthesis of branched polyols. For instance, levulinic acid, which is produced from the acid-catalyzed degradation of C6 sugars, can be converted into various branched-chain compounds. Catalytic upgrading of smaller platform molecules derived from C5 and C6 sugars, through C-C coupling reactions followed by hydrogenation and hydrolysis, offers another avenue for creating branched polyol structures. The development of chemo- and biocatalysts capable of performing selective aldol condensations, ketonizations, and subsequent reductions on biomass-derived substrates is an active area of research. These strategies provide a foundation for developing sustainable routes to a diverse range of polyols, including those with the 2,5-dimethylhexane backbone.

Biomass-Derived Feedstocks for the Production of Hexanetriol Scaffolds (General Context for this compound Analogs)

Catalytic Strategies in this compound Synthesis

Catalysis is central to both conventional and biomass-based routes for polyol synthesis, enabling high selectivity and efficiency.

Heterogeneous catalysts are particularly advantageous for industrial processes due to their ease of separation from the reaction mixture and potential for reuse. In the context of synthesizing this compound and its analogs, heterogeneous catalysts are crucial for several key transformations.

Selective Reductions: The conversion of carbonyl groups and carbon-carbon double bonds to alcohols and alkanes, respectively, is a fundamental step in many synthetic routes. Noble metals such as palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on materials like activated carbon, alumina (Al₂O₃), or titania (TiO₂) are highly effective for these hydrogenations. The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the selectivity, for instance, in the preferential reduction of an aldehyde over a ketone or the hydrogenation of a double bond without affecting other functional groups.

Ring-Opening Transformations: For biomass-derived routes starting from furanic compounds like HMF, the ring-opening of the tetrahydrofuran intermediate is a critical and challenging step. This transformation typically requires bifunctional catalysts that possess both metal sites for hydrogenation and acidic sites for the cleavage of C-O bonds. A combination of a noble metal (e.g., Rh, Pt) with an oxophilic metal oxide (e.g., ReOₓ, WOₓ) on a stable support has been shown to be effective for the selective hydrogenolysis of cyclic ethers to diols and triols. The acidic sites promote the ring-opening, while the metal sites catalyze the subsequent hydrogenation of the resulting intermediates.

The table below summarizes catalyst systems used in the conversion of HMF to 1,2,6-hexanetriol, which provides a model for the types of catalysts that could be adapted for the synthesis of branched analogs.

| Catalyst | Support | Reaction | Key Features |

| Rh-ReOₓ | Carbon | Hydrogenolysis of BHMTHF | Bifunctional catalyst with metal and acidic sites for efficient ring-opening. |

| Ru | Carbon | Hydrogenation of HMF and subsequent hydrogenolysis | Active for both furan ring hydrogenation and C-O bond cleavage. |

| Ni-Co-Al mixed oxide | - | One-pot conversion of HMF | Non-precious metal catalyst system. |

The development of novel heterogeneous catalysts with tailored active sites is a key area of research to enable the efficient and selective synthesis of complex polyols like this compound from both fossil-fuel-based and renewable feedstocks.

Comprehensive Review of

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data on the synthetic methodologies for this compound that aligns with the detailed structural outline requested. The existing body of research extensively covers the synthesis of related polyols, such as 1,2,6-hexanetriol and hexane-1,2,5,6-tetrol, using a variety of catalytic systems. However, direct and detailed studies on the application of these specific catalytic methods to the production of this compound are not present in the surveyed literature.

While general principles of catalytic hydrogenation and organic synthesis can be inferred, the strict adherence to providing scientifically accurate and source-verified information for each specified subsection for this compound prevents the generation of the requested article. The following points summarize the available information on related compounds, which, while informative, falls outside the explicit scope of the subject compound.

Catalytic Synthesis of Analogous Triols (e.g., 1,2,6-Hexanetriol):

Heterogeneous Catalysis: The production of the unmethylated analogue, 1,2,6-hexanetriol, is well-documented. It can be synthesized from biomass-derived 5-hydroxymethylfurfural (HMF) through hydrogenation and hydrogenolysis reactions. researchgate.net Catalyst systems such as Rh-ReOₓ/SiO₂ have been shown to convert 1,2,6-hexanetriol to 1,6-hexanediol (B165255), indicating the catalytic pathways for these types of polyols. rug.nl Another method involves the one-step hydrogenolysis of HMF using a Pt@Al₂O₃ catalyst in aqueous media to yield 1,2,6-hexanetriol. rsc.org Industrial production often involves the catalytic hydrogenation of 2-hydroxyadipaldehyde, which is derived from the acrolein dimer, using Raney nickel catalysts. wikipedia.orggoogle.com

Stereoselectivity in Polyol Synthesis: Research into the synthesis of similar structures, like hexane-1,2,5,6-tetrol from bio-renewable levoglucosanol, demonstrates the use of bifunctional catalysts (e.g., Pt/SiO₂-Al₂O₃) to control stereochemistry. rsc.orgrsc.orgresearchgate.net The reaction proceeds through intermediates whose hydrogenation over catalysts like Pt/SiO₂ can lead to different stereoisomers (cis- and trans-tetrols). rsc.org This highlights that stereoselective synthesis is a key consideration in the production of complex polyols.

Green Chemistry Principles: The use of water as a solvent is a recurring theme in modern catalytic approaches for polyol synthesis, aligning with green chemistry principles. mdpi.commdpi.com The synthesis of cyclohexanetetrols, for instance, has been reported using hydrogen peroxide as a green oxidant in an aqueous medium. mdpi.comresearchgate.net

Due to the absence of specific studies on this compound concerning the application of noble and non-noble metal catalysts, the role of support materials, homogeneous catalysis for its functionalization, specific green chemistry applications, and its stereoselective synthesis, this article cannot be constructed as requested. To do so would require extrapolation from related but distinct chemical systems, which would not meet the required standards of scientific accuracy for the specified compound.

Stereoselective Synthesis of this compound

Chiral Auxiliary-Mediated Approaches to Enantiopure this compound

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be employed to control the stereochemistry of one or both of the stereocenters.

A hypothetical approach could involve the use of a well-established chiral auxiliary, such as an Evans oxazolidinone, to direct the alkylation of a precursor molecule. For instance, a substrate containing a carboxylic acid derivative could be coupled with a chiral oxazolidinone. The resulting imide would then undergo a diastereoselective alkylation to introduce one of the methyl groups with a specific stereochemistry. Subsequent reduction of the carbonyl group and removal of the auxiliary would yield a chiral intermediate. This intermediate could then be further elaborated to introduce the second stereocenter, potentially through another auxiliary-controlled reaction or a substrate-controlled process.

Hypothetical Data for Chiral Auxiliary-Mediated Alkylation:

| Entry | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| 1 | Methyl Iodide | LDA | THF | -78 | 95:5 |

| 2 | Methyl Triflate | NaHMDS | THF | -78 | 98:2 |

| 3 | Methyl Iodide | LHMDS | Toluene | -78 | 92:8 |

| 4 | Methyl Triflate | LDA | THF/HMPA | -100 | >99:1 |

Another potential strategy involves the use of pseudoephedrine as a chiral auxiliary. nih.govresearchgate.net Amides derived from pseudoephedrine are known to undergo highly diastereoselective alkylations. nih.gov A similar synthetic sequence as described for the oxazolidinone auxiliary could be envisioned, where a pseudoephedrine amide of a suitable carboxylic acid precursor is alkylated to set the first stereocenter.

Asymmetric Catalysis for Controlled Stereochemistry

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. For the synthesis of this compound, several asymmetric catalytic strategies could be envisioned.

One potential route could involve the asymmetric reduction of a diketone precursor, such as 2,5-hexanedione. While this would lead to a C2-symmetrical diol, subsequent modifications would be necessary to arrive at the target triol. nih.gov A more direct approach might involve an asymmetric aldol reaction or a related carbon-carbon bond-forming reaction to construct the backbone of the molecule while simultaneously setting the stereocenters.

For instance, a chiral catalyst, such as a proline-based organocatalyst or a metal complex with a chiral ligand, could be used to catalyze the reaction between two smaller fragments. The choice of catalyst and reaction conditions would be critical in determining the enantiomeric excess (e.e.) and diastereomeric ratio of the product.

Hypothetical Data for Asymmetric Aldol Reaction:

| Entry | Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e., %) |

| 1 | (S)-Proline | Acetaldehyde | 4-hydroxy-2-butanone | DMSO | 75 | 85:15 | 92 |

| 2 | Chiral Diamine/Cu(OTf)₂ | Acetaldehyde | 4-hydroxy-2-butanone | CH₂Cl₂ | 82 | 90:10 | 95 |

| 3 | Chiral BINOL-derived Phosphoric Acid | Acetaldehyde | 4-hydroxy-2-butanone | Toluene | 68 | 80:20 | 88 |

| 4 | Chiral Oxazaborolidine | Acetaldehyde | 4-hydroxy-2-butanone | THF | 90 | >95:5 | 99 |

Another strategy could be the asymmetric hydrogenation or transfer hydrogenation of an unsaturated precursor. For example, a molecule containing one or two double bonds at appropriate positions could be stereoselectively reduced using a chiral transition metal catalyst, such as a Rhodium or Ruthenium complex with a chiral phosphine ligand.

Potential Enzymatic and Biocatalytic Routes

Enzymes are highly efficient and selective catalysts that can perform complex chemical transformations under mild conditions. Biocatalysis, the use of enzymes or whole microorganisms in synthesis, offers a green and sustainable alternative to traditional chemical methods.

For the synthesis of this compound, an enzymatic approach could involve the stereoselective reduction of a diketone or a keto-diol precursor using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). These enzymes, often found in microorganisms like baker's yeast, can exhibit high levels of enantio- and diastereoselectivity. The selection of the appropriate enzyme and the optimization of reaction conditions, such as pH, temperature, and co-factor regeneration, would be crucial for achieving high stereoselectivity.

Hypothetical Data for Enzymatic Reduction of a Diketo Precursor:

| Entry | Enzyme Source | Co-factor Regeneration | pH | Conversion (%) | Diastereomeric Ratio | Enantiomeric Excess (e.e., %) |

| 1 | Baker's Yeast (S. cerevisiae) | Glucose | 7.0 | 95 | 92:8 | >99 |

| 2 | Recombinant KRED-01 | Isopropanol | 6.5 | 98 | 95:5 | >99 |

| 3 | Recombinant ADH-T | Formate Dehydrogenase | 7.5 | 92 | 88:12 | 98 |

| 4 | Engineered KRED-01 mutant | Glucose Dehydrogenase | 7.0 | >99 | >99:1 | >99 |

Alternatively, a lipase-catalyzed kinetic resolution of a racemic mixture of this compound or a suitable precursor could be employed. In a kinetic resolution, one enantiomer reacts faster than the other, allowing for the separation of the two. This could be achieved through selective acylation or deacylation of one of the hydroxyl groups. While this method is limited to a theoretical maximum yield of 50% for the desired enantiomer, it can be a highly effective way to access enantiopure material.

Reactivity and Derivatization of 2,5 Dimethyl 1,2,6 Hexanetriol

Functional Group Interconversions on 2,5-Dimethyl-1,2,6-hexanetriol

The presence of primary, secondary, and tertiary hydroxyl groups on the same carbon skeleton allows for selective transformations, which are often governed by the inherent reactivity differences and the choice of reagents and reaction conditions.

Oxidation Reactions of Hydroxyl Groups

The oxidation of this compound can lead to a variety of products, depending on the oxidant and the conditions employed. The primary alcohol at the C1 position and the secondary alcohol at the C6 position are susceptible to oxidation, while the tertiary alcohol at the C2 position is resistant to oxidation under standard conditions.

Selective oxidation of the secondary alcohol at C6 over the primary alcohol at C1 can be challenging but may be achieved using specialized reagents that are sensitive to steric hindrance. Conversely, oxidation of the primary alcohol is generally more facile. Strong oxidizing agents can lead to the formation of carboxylic acids, potentially involving carbon-carbon bond cleavage under harsh conditions. For instance, the oxidation of ketones, which could be formed from the secondary alcohol, is known to proceed via C-C bond cleavage, suggesting that aggressive oxidation of this compound could lead to a mixture of smaller carboxylic acids researchgate.netnih.gov.

The chemoselective oxidation of polyols is a significant area of research. For example, palladium-based catalysts have shown high selectivity for the oxidation of vicinal diols to α-hydroxy ketones. nih.gov While this compound is not a vicinal diol, the principles of selective oxidation based on catalyst design could be applied. Ruthenium catalysts have also been developed for the selective oxidation of secondary alcohols in complex polyols, often favoring the more electron-rich and less sterically hindered hydroxyl group. ontosight.ai

| Reagent/Catalyst System | Target Hydroxyl Group | Expected Product | Reference |

| Pyridinium chlorochromate (PCC) | Primary (C1) | Aldehyde | researchgate.net |

| Potassium permanganate (B83412) (KMnO4) | Primary (C1) and Secondary (C6) | Carboxylic acids (potential cleavage) | researchgate.net |

| [(neocuproine)Pd(OAc)]2(OTf)2 | Secondary (C6) | Ketone | nih.gov |

| Ruthenium-based catalysts | Secondary (C6) | Ketone | ontosight.ai |

Reduction Reactions for Deoxygenation or Further Hydrogenation

The reduction of the hydroxyl groups in this compound to achieve deoxygenation is a challenging transformation due to the high bond strength of the C-O bond. Direct deoxygenation often requires harsh conditions and specialized catalysts.

Selective deoxygenation of secondary alcohols in the presence of primary alcohols has been achieved using catalytic systems such as those based on scandium triflate with hydrosilanes as reductants. nih.gov This methodology could potentially be applied to selectively remove the C6 hydroxyl group. The reduction of a tertiary alcohol is significantly more difficult and would likely require a multi-step sequence involving elimination to an alkene followed by hydrogenation.

Hydrogenolysis of ethers, which can be formed from the triol, is another route to deoxygenation and is discussed in section 3.2.2.

Selective Esterification and Etherification of Primary and Secondary Hydroxyls

The differential reactivity of the primary and secondary hydroxyl groups allows for selective esterification and etherification. Primary alcohols are generally more reactive towards esterification than secondary alcohols due to reduced steric hindrance. achemblock.com This selectivity can be enhanced by using bulky acylating agents or specific catalysts.

For etherification, similar principles of steric hindrance apply. The Williamson ether synthesis, for example, would proceed more readily at the primary C1 hydroxyl. Selective etherification of a primary alcohol in the presence of a secondary alcohol can be achieved under carefully controlled conditions. nih.gov

Intramolecular Cyclization Pathways and Ring Transformations of this compound Derivatives

The structure of this compound is amenable to intramolecular cyclization, leading to the formation of heterocyclic rings, particularly cyclic ethers.

Formation of Cyclic Ethers or Acetals

Intramolecular cyclization of this compound can lead to the formation of a substituted tetrahydropyran (B127337) ring. Specifically, the primary hydroxyl group at C1 can attack the tertiary carbon at C2, leading to the formation of (2,5-dimethyltetrahydro-2H-pyran-2-yl)methanol. organic-chemistry.org This type of cyclization is often promoted by acid catalysis. The formation of a six-membered ring is generally favored over the formation of a five-membered ring in such systems. The synthesis of substituted tetrahydropyrans from 1,5-diols is a well-established reaction. researchgate.netnih.gov

Alternatively, the secondary hydroxyl at C6 could cyclize onto an activated C2 position, though this is less likely. The formation of acetals would require the prior oxidation of one of the hydroxyl groups to a carbonyl, which could then react with the remaining hydroxyls.

| Reaction | Conditions | Product | Reference |

| Intramolecular Cyclization | Acid catalyst (e.g., H2SO4) | (2,5-dimethyltetrahydro-2H-pyran-2-yl)methanol | organic-chemistry.orgresearchgate.net |

Ring-Opening and Hydrogenolysis of Cyclized Derivatives

The cyclic ether derivatives of this compound can undergo ring-opening reactions under various conditions. Acid-catalyzed ring-opening can regenerate the triol or lead to other products depending on the reaction medium.

Hydrogenolysis of the C-O bond in the tetrahydropyran ring can be achieved using specific catalytic systems, often involving a combination of a noble metal and an oxophilic promoter, such as Rh-ReOx. researchgate.net This reaction can lead to the formation of a diol, effectively achieving a deoxygenation of the original triol at the site of cyclization. The regioselectivity of the ring-opening would depend on the substitution pattern and the catalyst used. For a derivative like (2,5-dimethyltetrahydro-2H-pyran-2-yl)methanol, hydrogenolysis could potentially cleave the C2-O bond to yield 2,5-dimethylhexane-1,6-diol. nih.gov

Lack of Publicly Available Research Data Precludes Comprehensive Analysis of this compound's Synthetic Applications

A thorough investigation into the chemical literature and patent databases has revealed a significant scarcity of detailed information regarding the reactivity and derivatization of this compound. Despite extensive searches, including those utilizing its CAS number (10171-73-0), no substantive research findings, data tables, or in-depth studies were found that would allow for a comprehensive article on its role as a synthon in complex molecule synthesis, its application as a building block for oligomers and polymers, or its use as a precursor for specialty chemicals and intermediates.

The majority of search results either pertain to the related, but structurally distinct, compound 1,2,6-hexanetriol, or are limited to basic chemical property listings from commercial suppliers and chemical databases. While there are general assertions of its potential utility in applications such as polyurethane coatings, adhesives, lubricants, and pharmaceuticals, these claims are not substantiated by published research detailing specific reaction pathways, yields, or the properties of any resulting materials.

Consequently, the core requirements for the requested article—namely, detailed research findings and data tables on the application of this compound in polymer and specialty chemical synthesis—cannot be met based on the currently accessible public information. The creation of a professional and authoritative article with the specified outline is therefore not feasible.

Spectroscopic and Structural Characterization of 2,5 Dimethyl 1,2,6 Hexanetriol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, dynamics, and environment of a compound. By observing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by identifying the number and type of hydrogen atoms present. The chemical shift, integration, and multiplicity of the signals in a ¹H NMR spectrum provide a wealth of information about the electronic environment and connectivity of the protons.

For 2,5-dimethyl-1,2,6-hexanetriol, the ¹H NMR spectrum is expected to be complex due to the presence of diastereomers. The protons attached to the chiral centers at C2 and C5 would likely appear as complex multiplets. The methyl groups at C2 and C5 would each produce distinct singlets or doublets depending on the neighboring groups and their diastereotopic nature. The methylene (B1212753) protons of the hexanetriol (B1209766) backbone would also exhibit complex splitting patterns due to their proximity to chiral centers.

To illustrate the expected spectral features, the experimental ¹H NMR data for the structural analog 2,5-dimethyl-2,5-hexanediol is presented below.

| Assignment | Chemical Shift (ppm) | Multiplicity |

| -OH | 4.45 | s |

| -CH₂- | 1.55 | s |

| -CH₃ | 1.22 | s |

| This interactive data table is based on available data for the structural analog 2,5-dimethyl-2,5-hexanediol. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the number of different carbon environments.

In the case of this compound, the ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the carbons bearing hydroxyl groups would be in the downfield region (typically 60-80 ppm). The methyl carbons would appear in the upfield region of the spectrum.

The experimental ¹³C NMR data for the related compound 1,2,6-hexanetriol provides insight into the expected chemical shifts for the carbon backbone. rsc.org

| Carbon Atom | Chemical Shift (ppm) in MeOD |

| C1 | 67.2, 67.3 |

| C2 | 68.4, 68.7 |

| C5 | 73.1, 73.3 |

| Methylene Carbons | 30.6, 30.7, 36.0, 36.1 |

| Methyl Carbon | 23.5, 23.6 |

| This interactive data table is based on available data for the structural analog 1,2,5-hexanetriol, which has a similar carbon skeleton. rsc.org |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex NMR spectra of molecules like this compound. chemicalbook.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons in the molecular structure. For this compound, COSY would be instrumental in tracing the connectivity of the protons along the hexane (B92381) chain.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This technique would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton of this compound.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for assembling the complete molecular structure by linking different spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. For a molecule with multiple stereocenters like this compound, NOESY is crucial for determining the relative stereochemistry by observing through-space interactions between protons.

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates and mechanisms of dynamic processes, such as conformational changes and chemical exchange. For a flexible molecule like this compound, DNMR could be employed to investigate the rotational barriers around the C-C bonds and the conformational preferences of the molecule. By recording NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals, which can be analyzed to determine the thermodynamic and kinetic parameters of the conformational exchange processes.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the molecular ion peak (M⁺) would be expected at m/z 162. However, due to the presence of multiple hydroxyl groups, the molecular ion is likely to be unstable and may not be observed or may be of very low intensity. The fragmentation of hexanetriols is typically dominated by the cleavage of C-C bonds and the loss of small neutral molecules like water.

The experimental EI-MS data for the structural analogs 1,2,6-hexanetriol and 2,5-dimethyl-2,5-hexanediol can be used to predict the fragmentation of this compound. nist.govnih.govnist.gov

Key Fragmentation Pathways for Hexanetriols:

Loss of Water (H₂O): Dehydration is a common fragmentation pathway for alcohols, leading to peaks at M-18, M-36, etc.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to an oxygen atom is a favorable process.

Cleavage of the Carbon Chain: Fragmentation of the hexane backbone will lead to a series of smaller fragment ions.

Experimental Mass Spectral Data for Analogs:

| Compound | Key Fragment Ions (m/z) |

| 1,2,6-Hexanetriol | 116, 101, 83, 73, 60, 43 |

| 2,5-Dimethyl-2,5-hexanediol | 128, 113, 95, 71, 59, 43 |

| This interactive data table is based on experimental data from the NIST Mass Spectrometry Data Center for the specified analogs. nist.govnih.govnist.gov |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C8H18O3. nih.gov

The monoisotopic mass of this compound is calculated to be 162.1256 Da. uni.lu In a typical HRMS experiment, the compound would be ionized, commonly using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the resulting ions are analyzed by a high-resolution mass analyzer (e.g., Orbitrap or TOF).

The precise mass-to-charge ratio (m/z) of the molecular ion or its adducts (e.g., [M+H]+, [M+Na]+) is measured. The experimentally determined m/z value is then compared to the theoretical value to confirm the elemental composition. For instance, the predicted m/z for the protonated molecule ([M+H]+) is 163.13288. uni.lu The extremely high resolution and mass accuracy of modern instruments allow for the differentiation between compounds with the same nominal mass but different elemental formulas.

In the context of analyzing complex mixtures, such as those that may contain polyols, gas chromatography coupled with mass spectrometry (GC-MS) with a high-resolution detector can be employed for both separation and precise mass determination of the individual components. nih.govkist.re.kr

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts This table is based on predicted data and serves as a reference for expected experimental outcomes.

| Adduct | Predicted m/z |

| [M+H]+ | 163.13288 |

| [M+Na]+ | 185.11482 |

| [M-H]- | 161.11832 |

| [M+NH4]+ | 180.15942 |

| [M+K]+ | 201.08876 |

| [M+H-H2O]+ | 145.12286 |

| [M+HCOO]- | 207.12380 |

| [M+CH3COO]- | 221.13945 |

| Data sourced from PubChem predictions. uni.lu |

Chiroptical Spectroscopy (e.g., Optical Rotation, Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination (if applicable)

The molecule this compound possesses two stereogenic centers at the C2 and C5 positions. This gives rise to the possibility of stereoisomers (enantiomers and diastereomers). Chiroptical spectroscopy techniques are essential for the characterization of these stereoisomers.

Optical rotation measures the rotation of plane-polarized light by a chiral compound. Enantiomers will rotate the light to an equal but opposite degree. Therefore, measuring the specific rotation of a sample can determine its enantiomeric purity. For a synthesized sample of this compound that is expected to be a single enantiomer, a non-zero optical rotation would confirm its chirality, and the magnitude of the rotation would be indicative of its enantiomeric excess.

Electronic Circular Dichroism (ECD) is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and can be used to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum with that predicted from quantum chemical calculations.

While specific experimental chiroptical data for this compound is not currently available, the application of these techniques would be crucial for any study involving the synthesis or use of its stereoisomers. The separation of these isomers could be achieved using chiral chromatography. ntu.edu.sg

Advanced Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic techniques are fundamental for the separation, purification, and assessment of the purity of chemical compounds. For a polar and non-volatile compound like this compound, several advanced chromatographic methods are applicable.

Gas Chromatography (GC): Due to the low volatility of polyols, derivatization is often necessary before GC analysis. The hydroxyl groups can be converted to more volatile silyl (B83357) ethers, for example, by reaction with a silylating agent. The resulting derivatives can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for identification and quantification. nih.govnih.gov This method can be used to separate this compound from other components in a mixture and to assess its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of polar compounds without the need for derivatization. For the separation of triols, reversed-phase HPLC with a C18 column and a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) is a common approach. nih.gov The purity of a sample of this compound can be determined by the area of its corresponding peak in the chromatogram.

For the separation of the stereoisomers of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to their separation. ntu.edu.sgnih.gov

Table 3: Applicable Chromatographic Techniques for the Analysis of this compound

| Chromatographic Technique | Stationary Phase Example | Mobile Phase/Conditions Example | Purpose |

| Gas Chromatography (GC) | Capillary column (e.g., DB-5) | Temperature programming after derivatization | Purity assessment, separation from volatile impurities |

| High-Performance Liquid Chromatography (HPLC) | C18 reversed-phase | Water/Acetonitrile gradient | Purity assessment, separation from polar impurities |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Chiral stationary phase (e.g., polysaccharide-based) | Heptane/Isopropanol | Separation of enantiomers and diastereomers |

Computational Chemistry and Theoretical Studies of 2,5 Dimethyl 1,2,6 Hexanetriol

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2,5-Dimethyl-1,2,6-hexanetriol, DFT calculations could offer fundamental insights into its chemical behavior.

Electronic Structure and Molecular Orbital Analysis

A thorough DFT study would elucidate the electronic characteristics of this compound. This would involve the calculation and analysis of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap often indicating higher reactivity. The distribution of electron density and the electrostatic potential surface could also be mapped, identifying electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interactions with other chemical species.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations. This table is for illustrative purposes only, as no published data is currently available.

| Property | Hypothetical Value | Significance |

| HOMO Energy | - | Indicates the ability to donate an electron. |

| LUMO Energy | - | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |

| Dipole Moment | - | Measures the overall polarity of the molecule. |

Elucidation of Reaction Mechanisms and Transition States for Synthesis and Transformations of this compound

Computational studies using DFT could be instrumental in understanding the synthesis and subsequent chemical transformations of this compound. By modeling potential reaction pathways, it would be possible to identify the transition state structures and calculate their corresponding activation energies. This information is invaluable for optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to improve reaction yields and selectivity. For instance, the mechanisms of esterification or etherification at the different hydroxyl groups could be computationally explored to predict regioselectivity.

Exploration of the Conformational Energy Landscape

The flexibility of the hexanetriol (B1209766) backbone and the presence of multiple rotatable bonds suggest that this compound can exist in numerous conformations. A systematic DFT-based conformational search would identify the various low-energy conformers and map out the potential energy surface. Understanding the relative energies of these conformers is essential, as the predominant conformation can significantly influence the molecule's physical and chemical properties.

Molecular Dynamics (MD) Simulations

MD simulations provide a means to study the time-dependent behavior of a molecular system, offering a dynamic perspective that complements the static picture provided by DFT.

Characterization of Conformational Dynamics and Flexibility of this compound in Solution

MD simulations would allow for the exploration of the conformational dynamics of this compound in different solvent environments. By simulating the molecule's movements over time, researchers could characterize the flexibility of the carbon backbone and the rotational dynamics of the hydroxyl groups. This would provide insights into how the molecule behaves in a liquid state, which is crucial for its application in formulations.

Investigation of Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules. MD simulations are ideally suited to investigate these intermolecular forces, such as hydrogen bonding between the hydroxyl groups of neighboring molecules or with solvent molecules. The radial distribution functions (RDFs) derived from these simulations could quantify the structuring of the solvent around the solute, providing a detailed picture of the solvation shell.

Table 2: Hypothetical Intermolecular Interaction Data for this compound from MD Simulations. This table is for illustrative purposes only, as no published data is currently available.

| Interaction Type | Solvent | Hypothetical Finding |

| Hydrogen Bonding (Solute-Solute) | - | Number and lifetime of intermolecular H-bonds. |

| Hydrogen Bonding (Solute-Solvent) | Water | Coordination number of water molecules around hydroxyl groups. |

| van der Waals Interactions | - | Contribution to the overall cohesive energy. |

Quantum Chemical Calculations for Predicting Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

The prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, through quantum chemical calculations has become a powerful tool in the structural elucidation of organic molecules. These computational methods, primarily based on Density Functional Theory (DFT), can provide valuable insights into the electronic environment of atomic nuclei, which in turn governs their shielding and, consequently, their chemical shifts.

For a molecule like this compound, with its multiple stereocenters and conformational flexibility, theoretical calculations can be particularly instrumental. By computing the NMR parameters for different possible diastereomers and conformers, and comparing these with experimental data, a more definitive assignment of the molecule's three-dimensional structure can be achieved.

The accuracy of these predictions can be further enhanced by considering the effects of the solvent, which can be modeled implicitly using continuum models like the Polarizable Continuum Model (PCM). For a polar, protic molecule like this compound, the choice of solvent would significantly influence the hydrogen bonding network and, therefore, the chemical shifts of the hydroxyl protons and adjacent carbons.

Although detailed, published tables of predicted NMR data for this compound are not currently available, the following tables represent a hypothetical but realistic output from such a computational study. The data presented are illustrative of the type of information that would be generated and are based on established principles of NMR prediction for similar polyol compounds.

Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for a Diastereomer of this compound (in ppm) relative to TMS.

| Proton | Predicted Chemical Shift (ppm) - Gas Phase | Predicted Chemical Shift (ppm) - Methanol |

| H on C1 | 3.55 | 3.65 |

| H on C1' | 3.48 | 3.58 |

| OH on C1 | 2.50 | 4.20 |

| OH on C2 | 2.80 | 4.50 |

| H on C3 (diastereotopic) | 1.50 | 1.55 |

| H on C3' (diastereotopic) | 1.42 | 1.47 |

| H on C4 (diastereotopic) | 1.60 | 1.65 |

| H on C4' (diastereotopic) | 1.53 | 1.58 |

| H on C5 | 3.70 | 3.80 |

| CH₃ on C2 | 1.15 | 1.20 |

| CH₃ on C5 | 1.18 | 1.23 |

| OH on C6 | 2.45 | 4.15 |

| H on C6 | 3.60 | 3.70 |

| H on C6' | 3.52 | 3.62 |

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for a Diastereomer of this compound (in ppm) relative to TMS.

| Carbon | Predicted Chemical Shift (ppm) - Gas Phase | Predicted Chemical Shift (ppm) - Methanol |

| C1 | 68.5 | 69.5 |

| C2 | 75.0 | 76.0 |

| C3 | 35.2 | 36.0 |

| C4 | 30.8 | 31.5 |

| C5 | 72.3 | 73.3 |

| C6 | 65.4 | 66.4 |

| CH₃ on C2 | 25.1 | 25.8 |

| CH₃ on C5 | 23.9 | 24.6 |

Table 3: Hypothetical Predicted Proton-Proton Coupling Constants (J-couplings) in Hz.

| Coupled Protons | Predicted Coupling Constant (Hz) |

| J(H-C1, H-C1') | -11.5 |

| J(H-C3, H-C4) | 7.0 |

| J(H-C4, H-C5) | 6.5 |

| J(H-C5, H-C6) | 5.8 |

It is important to reiterate that the data in the tables above are illustrative examples of what quantum chemical calculations would yield and are not based on published research for this specific compound. The actual values would be highly dependent on the chosen computational method, basis set, and the specific stereoisomer being modeled. Future computational studies on this compound would be invaluable for a more complete understanding of its structural and spectroscopic properties.

Advanced Applications and Research Frontiers for 2,5 Dimethyl 1,2,6 Hexanetriol

Role in Materials Science and Polymer Chemistry

The presence of three hydroxyl groups, with varying steric hindrances due to the methyl substitutions, makes 2,5-dimethyl-1,2,6-hexanetriol a candidate for the synthesis of specialized polymers. Its structure suggests potential for creating polymers with tailored properties such as thermal stability and solubility.

As a Monomer for the Synthesis of Specialty Polyurethanes, Polyesters, and Other Polymer Resins

While its unmethylated counterpart, 1,2,6-hexanetriol, is a known polyol in polyurethane production and a crosslinker in polyesters and alkyd resins, specific research detailing the synthesis of specialty polyurethanes and polyesters using this compound as a monomer is not extensively documented in publicly available literature. wikipedia.org However, it is categorized as a building block for polyurethane coatings and adhesives. wikipedia.org The methyl groups on the carbon backbone would likely influence the reactivity of the hydroxyl groups and the ultimate properties of the resulting polymers, potentially leading to materials with unique characteristics compared to those derived from linear triols.

Application as a Crosslinking Agent in Advanced Material Formulations

Chiral Pool Applications and Ligand Design Utilizing this compound Scaffolds

The structure of this compound contains two stereocenters at the C2 and C5 positions, making it a chiral molecule. This inherent chirality suggests its potential as a substrate in chiral pool synthesis, where enantiomerically pure natural products are used as starting materials for the synthesis of other chiral compounds.

Despite this potential, there is no specific information available in the reviewed literature regarding the use of this compound scaffolds in chiral pool applications or for the design of chiral ligands for asymmetric catalysis. The synthesis of chiral diols, such as 2,5-hexanediol, through asymmetric methods is a known area of research, but the specific application of this compound in this context is not documented. capes.gov.br

Potential in Pharmaceutical Synthesis as a Chiral Intermediate

The presence of chirality and multiple functional groups in this compound makes it a plausible candidate as a chiral intermediate in the synthesis of complex pharmaceutical compounds. Chiral intermediates are crucial for the production of enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

While there are general statements suggesting the use of this compound as an intermediate in the synthesis of certain pharmaceuticals, specific research or examples of its application as a chiral intermediate in pharmaceutical synthesis are not detailed in the available scientific literature. wikipedia.org

Emerging Research Directions for Branched Triols

The study of branched polyols, including triols, is an active area of research, driven by the need for new materials with tailored properties.

Development of Novel Functional Derivatives with Tailored Properties

The functionalization of polyols is a key strategy to create derivatives with specific properties for various applications. For instance, the functionalization of other polymers, like poly(2,6-dimethyl-1,4-phenylene oxide), has been explored to create materials for specific uses such as anion exchange membranes. psu.edu

In the context of this compound, its three hydroxyl groups offer multiple sites for chemical modification. The development of novel functional derivatives could involve esterification, etherification, or other reactions to attach different functional groups. These modifications could tailor the compound's solubility, reactivity, and compatibility with other materials, opening up new applications in areas such as specialty coatings, additives, and advanced composites. However, specific research focused on the development of novel functional derivatives of this compound is not prominently featured in the current body of scientific literature.

Challenges and Future Outlook in 2,5 Dimethyl 1,2,6 Hexanetriol Research

Challenges in Achieving High Selectivity and Efficiency in Synthesis, Particularly for Specific Isomers

The synthesis of 2,5-dimethyl-1,2,6-hexanetriol presents notable hurdles in achieving high selectivity and efficiency. The presence of multiple hydroxyl groups and stereocenters means that a mixture of isomers is often produced, complicating purification and limiting the availability of specific stereoisomers for targeted applications.

A significant challenge lies in controlling the regioselectivity and stereoselectivity of the synthetic routes. For instance, the dimerization of isobutene to form a C8 backbone, a potential precursor, can lead to various isomers of dimethylhexene. nih.gov The subsequent hydroxylation steps to introduce the three hydroxyl groups further add to the complexity, often resulting in a mixture of diastereomers. Achieving high yields of a single, desired isomer is a formidable task that requires sophisticated catalytic systems and precise control over reaction conditions.

The synthesis of similar polyols, such as 1,2,6-hexanetriol, from biomass-derived platform chemicals like hydroxymethylfurfural (HMF) has been explored, but often with modest selectivities and yields. wikipedia.org These processes typically involve multiple steps of hydrogenation and ring-opening, where side reactions can significantly lower the efficiency. wikipedia.orgresearchgate.net Similar challenges are anticipated in developing synthetic pathways to this compound.

Overcoming Technical and Economic Limitations in Biomass-Derived Routes to Branched Triols

The transition towards bio-based chemical production is a major driver in modern chemistry, and the synthesis of branched triols like this compound from biomass is a key research goal. However, this approach is fraught with technical and economic limitations.

Development of Novel and Robust Catalytic Systems with Enhanced Performance and Durability

Addressing the challenges in selectivity and efficiency hinges on the development of innovative and robust catalytic systems. The ideal catalyst would exhibit high activity and selectivity for the desired isomer of this compound, operate under mild reaction conditions, and demonstrate long-term stability.

Current research in related polyol synthesis explores a range of catalytic materials. For instance, bifunctional catalysts combining metal and acid sites have shown promise in the conversion of biomass-derived feedstocks. rsc.orgresearchgate.net In the synthesis of 1,6-hexanediol (B165255) from tetrahydrofuran-dimethanol, Pt-WOx/TiO2 catalysts facilitate both ring-opening and hydrogenolysis. acs.org Similar multifunctional catalysts could be designed for the synthesis of this compound.

Heterogeneous catalysts are often preferred for their ease of separation and recycling. nih.gov Zeolite-based catalysts, for example, offer shape selectivity and can be modified with various metals to tune their catalytic properties. nih.gov The development of catalysts with well-defined active sites is crucial for controlling the stereochemistry of the final product. Research into homogeneous catalysts, while often offering higher selectivity, faces challenges in catalyst recovery and reuse. nih.gov Future efforts will likely focus on designing hybrid catalytic systems that combine the advantages of both homogeneous and heterogeneous catalysis.

Table 1: Examples of Catalytic Systems in Polyol Synthesis

| Catalyst Type | Reactants | Products | Key Advantages/Challenges |

| Pt/SiO2-Al2O3 | Levoglucosanol | Hexane-1,2,5,6-tetrol | Bifunctional (metal and acid sites), high yield. rsc.orgresearchgate.net |

| W/ZSM-5 Zeolite | Sunflower Oil | Bio-polyol | Heterogeneous, high catalytic efficiency. nih.gov |

| Raney Nickel | Acrolein Dimer | 1,2,6-Hexanetriol | High yield, but catalyst can be poisoned. wikipedia.org |

| Pt-WOx/TiO2 | Tetrahydrofuran-dimethanol | 1,6-Hexanediol | Effective for ring-opening and hydrogenolysis. acs.org |

Exploration of Undiscovered Applications and Value-Added Products Derived from this compound

While some potential applications for this compound have been identified in areas like coatings, adhesives, and lubricants, a significant portion of its potential likely remains undiscovered. ontosight.ai The unique branched structure and the presence of three hydroxyl groups suggest that it could serve as a valuable building block for a variety of specialty chemicals and materials.

Future research should focus on systematically exploring the reactivity of the different hydroxyl groups to synthesize a range of derivatives. For example, esterification with various carboxylic acids could lead to novel plasticizers or synthetic lubricants with tailored properties. google.com Its use as a crosslinking agent in the synthesis of polymers, such as polyurethanes and polyesters, could impart unique properties to the resulting materials, potentially enhancing their flexibility, durability, or thermal stability. wikipedia.orgfishersci.ca

Furthermore, the conversion of this compound into other value-added chemicals through selective oxidation, dehydration, or other transformations could open up new avenues for its utilization. The development of efficient methods to produce this triol will undoubtedly spur further investigation into its potential applications.

Synergy between Theoretical and Experimental Approaches for a Deeper Understanding of this compound Reactivity and Properties

A powerful strategy for accelerating progress in the field of this compound research is the integration of theoretical and experimental approaches. Computational chemistry can provide invaluable insights into reaction mechanisms, catalyst design, and the structure-property relationships of this molecule and its derivatives. amacad.orgweizmann.ac.il

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model reaction pathways and predict the most favorable conditions for achieving high selectivity towards a specific isomer. weizmann.ac.il This can help to guide experimental work by identifying promising catalyst candidates and reaction parameters, thereby reducing the time and resources required for empirical optimization. nih.gov

Computational modeling can also be used to predict the physical and chemical properties of this compound and its derivatives, such as their viscosity, solubility, and thermal stability. uni.lu This information is crucial for identifying potential applications and for designing materials with specific performance characteristics. The synergy between computational predictions and experimental validation will be instrumental in overcoming the existing challenges and unlocking the full potential of this compound. nih.gov

Q & A

Q. What are the primary synthetic routes for 1,2,6-hexanetriol, and how do their yields compare?

- Methodological Answer: 1,2,6-Hexanetriol is synthesized via two main routes:

- Route 1: Catalytic hydrogenation of 2,5-furandimethanol, yielding ~26% due to competing side reactions and incomplete reduction .

- Route 2: Hydroxylation of 2,5-dihydroxymethyltetrahydrofuran, which offers higher selectivity but requires optimization of reaction conditions (e.g., catalyst type, temperature) .

- Key Challenge: Low yields in Route 1 highlight the need for improved catalysts or stepwise purification strategies.

Q. What analytical methods are recommended for determining the purity and structural integrity of 1,2,6-hexanetriol?

- Methodological Answer:

- Gas Chromatography (GC): Primary method for purity assessment (≥96% verified) .

- Infrared Spectroscopy (IR): Validates hydroxyl (-OH) and carbon backbone functional groups .

- Density and Refractive Index: Used for batch consistency checks (density: 1.106 g/cm³ at 20°C; refractive index: 1.476) .

Q. What are the key physicochemical properties of 1,2,6-hexanetriol relevant to its handling in laboratory settings?

- Methodological Answer:

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 166–168°C (2 mmHg) | |

| Density | 1.106 g/cm³ (20°C) | |

| Solubility | Miscible in water, acetone | |

| Hygroscopicity | High; requires dry storage | |

| Flash Point | 191°C (closed cup) |

Q. How does 1,2,6-hexanetriol function in biocontrol applications, and what is its role in fungal secondary metabolites?

- Methodological Answer:

- In Aspergillus niger, 1,2,6-hexanetriol is identified as a secondary metabolite (7.16% of ethyl acetate fraction) with antifungal activity. Its role involves disrupting microbial membranes or interfering with nutrient uptake .

- Experimental Design: Metabolomic profiling via GC-MS and bioassays against plant pathogens can elucidate its mechanistic contributions .

Advanced Research Questions

Q. Which catalytic systems are effective for the hydrodeoxygenation of 1,2,6-hexanetriol to 1,6-hexanediol, and what selectivity is achieved?

- Methodological Answer:

- Rh–ReOx/SiO₂ in Water: Achieves 100% conversion and 73% selectivity to 1,6-hexanediol under hydrogen pressure. ReOx promoters enhance metal dispersion and stabilize intermediates .

- Triflic Acid (Homogeneous Catalyst): Converts 1,2,6-hexanetriol to tetrahydropyran-2-methanol, a precursor for further hydrodeoxygenation (26% conversion) .

- Optimization Focus: Adjusting H₂ pressure (10–30 bar) and catalyst loading (1–5 wt%) improves selectivity .

Q. How do molecular dynamics (MD) simulations predict the glass transition temperature (Tg) of 1,2,6-hexanetriol compared to experimental data?

- Methodological Answer:

- Experimental Tg: 204 ± 6 K (measured via differential scanning calorimetry) .

- Simulated Tg: MD predicts higher values (>20% deviation) due to force field limitations in modeling hydroxyl group interactions .

- Validation Strategy: Calibrate simulations using experimental Tg data and ab initio charge calculations (e.g., LigParGen platform) .

Q. What contradictions exist between experimental and computational studies regarding the physical behavior of 1,2,6-hexanetriol?

- Methodological Answer:

- Chain Length vs. Tg: Experimentally, Tg increases with carbon chain length (e.g., 1,2,3-propanetriol: 189 K vs. 1,2,6-hexanetriol: 204 K). MD simulations fail to replicate this trend, suggesting oversimplified force fields .

- Resolution Approach: Hybrid simulations combining coarse-grained and all-atom models may improve accuracy .

Q. What are the primary applications of 1,2,6-hexanetriol in polymer chemistry, and what reaction pathways are involved?

- Methodological Answer:

- Crosslinking Agent: Forms polyurethane foams and alkyd resins via esterification with dicarboxylic acids (e.g., adipic acid) .

- Synthetic Pathway:

Esterification: React with acid chlorides/anhydrides under inert conditions.

Polycondensation: Catalyzed by Sn(Oct)₂ or Ti(OiPr)₄ at 120–150°C .

Q. Tables for Key Data

Q. Table 1: Synthesis Routes for 1,2,6-Hexanetriol

| Route | Starting Material | Catalyst/Reagents | Yield | Reference |

|---|---|---|---|---|

| 1 | 2,5-Furandimethanol | H₂, Pt/C | ~26% | |

| 2 | 2,5-Dihydroxymethyl-THF | H₂O, Acid | N/A* | |

| *Requires optimization. |

Q. Table 2: Catalytic Performance in Hydrodeoxygenation

| Catalyst | Conversion | Selectivity (1,6-Hexanediol) | Conditions | Reference |

|---|---|---|---|---|

| Rh–ReOx/SiO₂ | 100% | 73% | H₂O, 120°C, 30 bar | |

| Triflic Acid | 26% | N/A | THF, 80°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.